5-[(4-Amino-1-phenyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lenalidomide can be synthesized through several synthetic routes. One common method involves the cyclization of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione . The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of lenalidomide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide undergoes various chemical reactions, including:
Oxidation: Lenalidomide can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in lenalidomide.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Lenalidomide has a wide range of scientific research applications:
Chemistry: Used as a ligand in various chemical reactions and studies.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Widely used in the treatment of multiple myeloma, myelodysplastic syndromes, and other cancers.
Industry: Employed in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Lenalidomide exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory effects.
Pomalidomide: Another derivative of thalidomide with similar therapeutic applications.
Bortezomib: A proteasome inhibitor used in combination with lenalidomide for cancer treatment
Uniqueness
Lenalidomide is unique due to its enhanced potency and reduced side effects compared to thalidomide. It has a broader range of applications and is more effective in treating certain cancers .
Properties
Molecular Formula |
C23H24N4O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
5-[(4-amino-1-phenylbutyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C23H24N4O4/c24-12-4-7-18(14-5-2-1-3-6-14)25-15-8-9-16-17(13-15)23(31)27(22(16)30)19-10-11-20(28)26-21(19)29/h1-3,5-6,8-9,13,18-19,25H,4,7,10-12,24H2,(H,26,28,29) |
InChI Key |
XGCMAAOYZUEJJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(CCCN)C4=CC=CC=C4 |
Origin of Product |
United States |
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